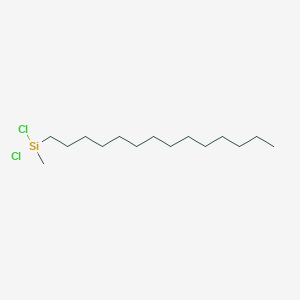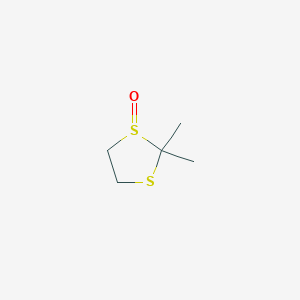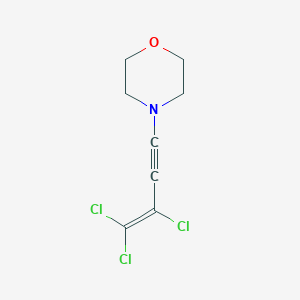
Dichloro(methyl)tetradecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(methyl)tetradecylsilane is an organosilicon compound with the chemical formula C15H32Cl2Si. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:
Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes with fewer chlorine atoms.
Scientific Research Applications
Dichloro(methyl)tetradecylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with two methyl groups instead of one methyl and one tetradecyl group.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom.
Uniqueness
Dichloro(methyl)tetradecylsilane is unique due to its long tetradecyl chain, which imparts different physical and chemical properties compared to shorter-chain chlorosilanes. This makes it particularly useful in applications requiring hydrophobicity and surface modification.
Properties
CAS No. |
59086-80-5 |
|---|---|
Molecular Formula |
C15H32Cl2Si |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
dichloro-methyl-tetradecylsilane |
InChI |
InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3 |
InChI Key |
LRYJACVYKNBVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

